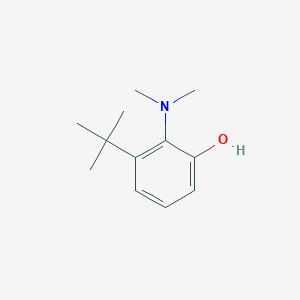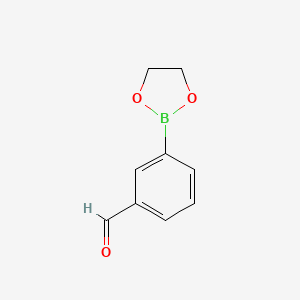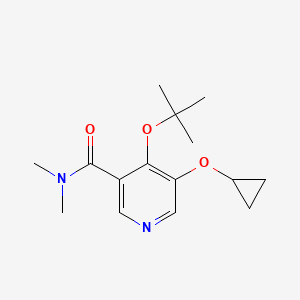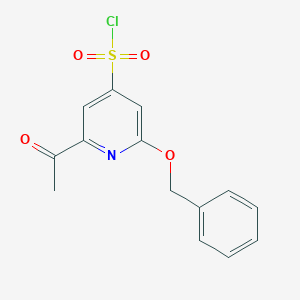
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 2-position, a benzyloxy group at the 6-position, and a sulfonyl chloride group at the 4-position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 6-(benzyloxy)pyridine, followed by sulfonylation. The reaction conditions often require the use of reagents such as acetyl chloride for acetylation and chlorosulfonic acid for sulfonylation. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality. The scalability of the synthetic route is crucial for industrial applications, ensuring that large quantities of the compound can be produced reliably.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The benzyloxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, carboxylic acids, alcohols, and various coupled products, depending on the specific reaction pathway chosen.
Applications De Recherche Scientifique
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride is largely dependent on its functional groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful for modifying other molecules. The acetyl and benzyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with molecular targets. The specific pathways and targets involved vary based on the application and the nature of the molecules it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-6-(benzyloxy)pyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
6-(Benzyloxy)pyridine-4-sulfonyl chloride:
2-Acetylpyridine-4-sulfonyl chloride: Lacks the benzyloxy group, which can influence its ability to participate in coupling reactions.
Uniqueness
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and versatility. This makes it a valuable intermediate in various synthetic pathways and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H12ClNO4S |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
2-acetyl-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C14H12ClNO4S/c1-10(17)13-7-12(21(15,18)19)8-14(16-13)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clé InChI |
JMNZSKGCQBXDEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




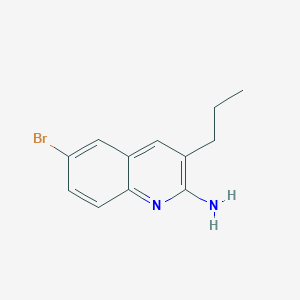
![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)
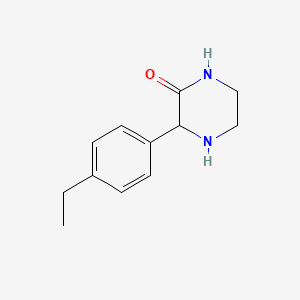

![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)

